molecular formula C12H16Cl2N2 B7905384 N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine

Cat. No.: B7905384
M. Wt: 259.17 g/mol
InChI Key: CPWYJLOZVVWTCM-UHFFFAOYSA-N
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Description

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine is a chemical compound with the molecular formula C12H16Cl2N2 and a molecular weight of 259.17 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate N1-cyclopropyl-N1-(2,4-dichlorobenzyl)amine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine can be compared with other similar compounds, such as:

    N1-Cyclopropyl-N1-benzylamine: Lacks the dichlorobenzyl group, resulting in different chemical properties and reactivity.

    N1-(2,4-Dichlorobenzyl)ethane-1,2-diamine: Lacks the cyclopropyl group, affecting its biological activity and applications.

The presence of both the cyclopropyl and dichlorobenzyl groups in this compound makes it unique and valuable for specific research purposes.

Biological Activity

N1-Cyclopropyl-N1-(2,4-dichloro-benzyl)-ethane-1,2-diamine is a compound with significant potential in pharmacology due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16Cl2N2
  • Molecular Weight : 259.18 g/mol
  • CAS Number : 1353962-85-2

The compound features a cyclopropyl group and a dichlorobenzyl moiety, which contribute to its biological activity by influencing receptor interactions and metabolic stability.

N1-Cyclopropyl-N1-(2,4-dichloro-benzyl)-ethane-1,2-diamine exhibits several mechanisms of action that enhance its pharmacological profile:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in neuronal excitability.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes linked to pathological conditions such as cancer and neurodegenerative diseases.

Neuroprotective Effects

Recent studies indicate that N1-Cyclopropyl-N1-(2,4-dichloro-benzyl)-ethane-1,2-diamine can reduce neuronal hyperexcitability. In experiments using rat hippocampal slices, the compound demonstrated significant neuroprotective effects by modulating ion channel activity.

  • Case Study : In a controlled experiment, slices treated with the compound showed a marked reduction in excitatory postsynaptic potentials (EPSPs), suggesting a potential role in managing conditions like epilepsy or anxiety disorders .

Anticancer Properties

The compound's structural characteristics allow it to act as a selective inhibitor of cancer cell proliferation.

  • Research Findings : In vitro studies have demonstrated that N1-Cyclopropyl-N1-(2,4-dichloro-benzyl)-ethane-1,2-diamine inhibits the growth of prostate cancer cells with an IC50 value indicating potent activity.
CompoundIC50 (µM)Mechanism
N1-Cyclopropyl-N1-(2,4-dichloro-benzyl)-ethane-1,2-diamine0.9Selective inhibition of cellular proliferation

Synthesis and Stability

The synthesis of N1-Cyclopropyl-N1-(2,4-dichloro-benzyl)-ethane-1,2-diamine involves standard organic chemistry techniques including reductive amination and purification through chromatographic methods. The stability of the compound under physiological conditions has been evaluated, showing favorable results for potential therapeutic applications .

Properties

IUPAC Name

N'-cyclopropyl-N'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16(6-5-15)11-3-4-11/h1-2,7,11H,3-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWYJLOZVVWTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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